molecular formula C25H21ClO2 B11587962 3-Chloro-5-(4-methoxyphenyl)-4-methylidene-2-(4-methylphenyl)-4,5-dihydro-1-benzoxepine

3-Chloro-5-(4-methoxyphenyl)-4-methylidene-2-(4-methylphenyl)-4,5-dihydro-1-benzoxepine

Cat. No.: B11587962
M. Wt: 388.9 g/mol
InChI Key: YRGGHHJUEBPGNT-UHFFFAOYSA-N
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Description

3-Chloro-5-(4-methoxyphenyl)-4-methylidene-2-(4-methylphenyl)-4,5-dihydro-1-benzoxepine is a complex organic compound belonging to the benzoxepine family. This compound is characterized by its unique structure, which includes a benzoxepine ring substituted with chloro, methoxy, and methylidene groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(4-methoxyphenyl)-4-methylidene-2-(4-methylphenyl)-4,5-dihydro-1-benzoxepine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of aryl halides with arylboronic acids in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(4-methoxyphenyl)-4-methylidene-2-(4-methylphenyl)-4,5-dihydro-1-benzoxepine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3-Chloro-5-(4-methoxyphenyl)-4-methylidene-2-(4-methylphenyl)-4,5-dihydro-1-benzoxepine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(4-methoxyphenyl)-4-methylidene-2-(4-methylphenyl)-4,5-dihydro-1-benzoxepine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-5-(4-methoxyphenyl)-4-methylidene-2-(4-methylphenyl)-4,5-dihydro-1-benzoxepine is unique due to its specific combination of functional groups and the benzoxepine core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C25H21ClO2

Molecular Weight

388.9 g/mol

IUPAC Name

3-chloro-5-(4-methoxyphenyl)-4-methylidene-2-(4-methylphenyl)-5H-1-benzoxepine

InChI

InChI=1S/C25H21ClO2/c1-16-8-10-19(11-9-16)25-24(26)17(2)23(18-12-14-20(27-3)15-13-18)21-6-4-5-7-22(21)28-25/h4-15,23H,2H2,1,3H3

InChI Key

YRGGHHJUEBPGNT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=C)C(C3=CC=CC=C3O2)C4=CC=C(C=C4)OC)Cl

Origin of Product

United States

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